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Compound of Interest

Compound Name: 7-Benzyloxytryptamine

CAS No.: 31677-75-5

Cat. No.: B1266907 Get Quote

Executive Summary
This application note details the optimized synthetic route for 7-Benzyloxytryptamine (7-BT)

starting from 7-hydroxyindole. 7-substituted tryptamines are critical scaffolds in medicinal

chemistry, particularly for developing high-affinity ligands for serotonin receptors (5-HT2A/2C).

The primary challenge in this synthesis is the regioselective protection of the 7-hydroxyl group

without alkylating the indole nitrogen (N1), followed by the efficient installation of the ethylamine

side chain at C3. This protocol utilizes a Williamson ether synthesis optimized for phenolic

selectivity, followed by the Speeter-Anthony procedure to construct the tryptamine core.

Key Technical Advantages
Regiocontrol: >95% O-alkylation selectivity using mild carbonate bases.

Scalability: Avoids chromatographic purification in intermediate steps.

Safety: Controlled handling of pyrophoric reducing agents (LiAlH4).

Synthetic Strategy & Workflow
The synthesis is divided into three distinct phases. The logic follows a "Protect-Functionalize-

Reduce" architecture to ensure the labile phenolic oxygen is stabilized before subjecting the

indole ring to electrophilic substitution.
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Phase 1: O-Benzylation
Objective: Protect the 7-OH group to prevent oxidation and side reactions. Criticality: 7-

hydroxyindole is air-sensitive. Benzylation renders the core lipophilic and stable.

Phase 2: Glyoxylation (Speeter-Anthony Part I)
Objective: Install the

-oxoacetamide functionality at C3. Mechanism: Friedel-Crafts acylation using oxalyl chloride.

Phase 3: Reduction (Speeter-Anthony Part II)
Objective: Reduce the amide and ketone to the final ethylamine. Reagent: Lithium Aluminum

Hydride (LAH).
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Figure 1: Strategic workflow for the conversion of 7-hydroxyindole to 7-benzyloxytryptamine.

Detailed Experimental Protocols
Phase 1: Regioselective O-Benzylation
Rationale: The pKa of the phenol (~10) is lower than the indole NH (~17). Using a mild base

like Potassium Carbonate (

) in a polar aprotic solvent (Acetone or DMF) deprotonates the oxygen selectively, minimizing
N-alkylation.

Reagents:

7-Hydroxyindole (1.0 eq)

Benzyl Bromide (1.1 eq)

Potassium Carbonate (anhydrous, 2.5 eq)
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Acetone (Reagent grade, dried over molecular sieves)

Catalytic Potassium Iodide (KI) - Optional, accelerates reaction via Finkelstein mechanism.

Protocol:

Setup: Flame-dry a 2-neck round bottom flask (RBF) and equip with a magnetic stir bar and

reflux condenser. Purge with Argon.

Dissolution: Dissolve 7-hydroxyindole in Acetone (0.1 M concentration). Note: The solution

may appear dark; this is normal due to trace oxidation.

Base Addition: Add anhydrous

and catalytic KI. Stir for 15 minutes at room temperature.

Alkylation: Add Benzyl Bromide dropwise via syringe.

Reflux: Heat the mixture to reflux (

C) for 12–16 hours.

Validation: Monitor via TLC (30% EtOAc/Hexane). Product (

) is less polar than starting material (

).

Workup: Filter off the inorganic solids (

,

). Concentrate the filtrate in vacuo.

Purification: Recrystallize the residue from Ethanol/Water or purify via flash column

chromatography (Silica, 10-20% EtOAc/Hexane) if N-benzylated byproduct (>5%) is

observed.

Phase 2: The Speeter-Anthony Protocol (Acylation)
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Rationale: Indoles are electron-rich at C3. Oxalyl chloride reacts at C3 to form a glyoxalyl

chloride intermediate, which is immediately quenched with ammonia to form the primary amide.

Reagents:

7-Benzyloxyindole (from Phase 1)

Oxalyl Chloride (1.2 eq)

Anhydrous Diethyl Ether (

) or TBME

Ammonia gas or

(conc. aqueous)

Protocol:

Setup: Flame-dry RBF, maintain strict anhydrous conditions (Argon atmosphere).

Acylation: Dissolve 7-benzyloxyindole in anhydrous

. Cool to

C in an ice bath.

Addition: Add Oxalyl Chloride dropwise.

Observation: An orange/red precipitate (the glyoxalyl chloride salt) will form immediately.

This confirms the reaction is proceeding.

Stirring: Allow to stir for 1 hour, warming slightly to room temperature.

Quench (Amidation):

Method A (Gas): Bubble anhydrous

gas through the solution for 15 minutes.
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Method B (Aqueous): Pour the reaction mixture into a rapidly stirring beaker of cold

concentrated

.

Isolation: The product, 2-(7-(benzyloxy)-1H-indol-3-yl)-2-oxoacetamide, precipitates as a

solid. Filter, wash with water and cold ether, and dry in a vacuum oven.

Phase 3: Reduction to Tryptamine
Rationale: The glyoxalyl amide contains two carbonyls.

is required to fully reduce both to methylene groups (

).

Reagents:

Glyoxalyl Amide intermediate

Lithium Aluminum Hydride (

) (4.0 eq)

Anhydrous THF (Tetrahydrofuran)

Protocol:

Setup: Dry 3-neck RBF, reflux condenser, dropping funnel. Caution:

is pyrophoric.

Slurry Preparation: Suspend

in anhydrous THF (

C).

Addition: Dissolve/suspend the amide in THF and add dropwise to the LAH slurry.

Note: The reaction is exothermic. Control addition rate to maintain a gentle reflux.
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Reflux: Heat to reflux (

C) for 24 hours. The mixture will turn grey/white.

Fieser Workup (Critical Step):

Cool to

C.

For every

grams of LAH used, add:

1. mL Water (very slowly)

2. mL 15% NaOH

3. mL Water

Filtration: A granular white precipitate (Lithium aluminates) forms. Filter through a Celite pad.

Isolation: Dry the filtrate (

) and concentrate to yield the crude free base oil.

Salt Formation: Dissolve in minimal EtOH and add Fumaric acid or HCl/Ether to precipitate

the stable salt.

Mechanism of Action (Speeter-Anthony)
The following diagram illustrates the electron flow during the critical C3-functionalization step.
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Figure 2: Mechanistic pathway of the Speeter-Anthony acylation.

Quality Control & Data Validation
To validate the synthesis, compare experimental data against the following reference

standards.

Data Summary Table
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Parameter 7-Benzyloxyindole
Glyoxalyl Amide
Int.

7-
Benzyloxytryptami
ne (HCl Salt)

Appearance Off-white/tan crystals Yellow/Orange solid White/Off-white solid

Melting Point 68–70 °C >200 °C (dec) 165–167 °C

TLC (Rf)
0.60 (30%

EtOAc/Hex)

0.15 (50%

EtOAc/Hex)

0.10 (10%

MeOH/DCM)

Key NMR Signal
5.15 (s, 2H,

)
8.0 (br, NH amide)

3.1 (t, 2H,

)

Troubleshooting Guide
Problem: Low yield in Phase 1 (O-Benzylation).

Cause: Old/wet Acetone or weak stirring.

Fix: Use DMF as solvent (requires water workup) or add 18-crown-6 ether to Acetone to

activate Potassium.

Problem: Emulsion during LAH workup.

Cause: Improper Fieser ratios.

Fix: Add saturated Rochelle's salt solution and stir for 2 hours to break aluminum

emulsions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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